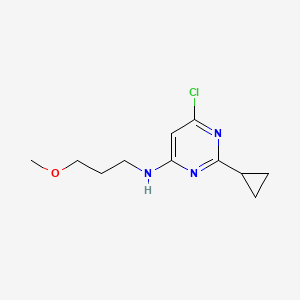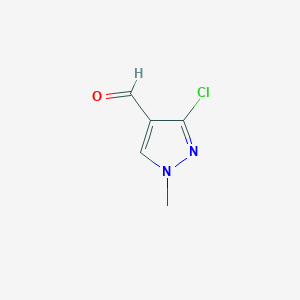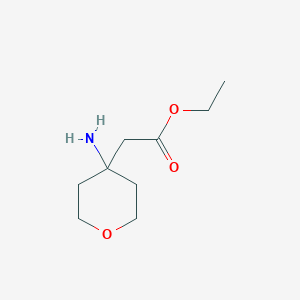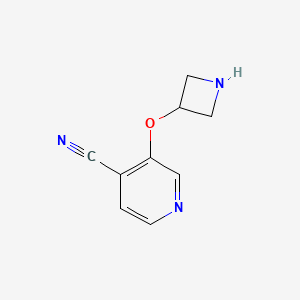
1-(4-Aminophenyl)-4-ethoxypyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Aminophenyl)-4-ethoxypyrrolidin-3-ol, also known as 4-ethoxy-1-(4-aminophenyl)pyrrolidin-3-ol (EPAP), is a synthetic organic compound with a wide range of applications in scientific research. EPAP is a derivative of pyrrolidin-3-ol, an organic compound that is found in many plants and animals. EPAP's unique properties make it an attractive molecule for use in a variety of laboratory experiments and clinical studies.
Scientific Research Applications
Synthesis and Characterization
Researchers have developed methods for synthesizing and characterizing compounds related to 1-(4-Aminophenyl)-4-ethoxypyrrolidin-3-ol. For example, a novel approach for synthesizing 2-arylpyrrolidine-1-carboxamides, involving acid-catalyzed cyclization of ureas in the presence of 3-aminophenol, offers a pathway to obtain compounds with good to high yields. This method is highlighted for its mild reaction conditions and the use of inexpensive catalysts (Smolobochkin et al., 2017).
Antimicrobial and Antioxidant Activities
Compounds structurally related to this compound have been synthesized and evaluated for their antimicrobial, antioxidant, and anti-inflammatory activities. For instance, novel succinimide derivatives have shown promising in vitro antifungal activities against several test fungi, with specific derivatives highlighted as potential fungicides due to their significant inhibitory activities (Cvetković et al., 2019).
Corrosion Inhibition
Research has also explored the use of compounds with structural similarities to this compound as corrosion inhibitors. For example, a study demonstrated the inhibition performance of certain organic compounds on mild steel in hydrochloric acid medium, achieving inhibition efficiency values of up to 98%, indicating their potential as highly effective corrosion inhibitors (Bentiss et al., 2009).
Tubulin-Targeting Antitumor Agents
Compounds analogous to this compound have been investigated for their potential as tubulin-targeting antitumor agents. Structural modifications to these compounds have led to the discovery of potent antiproliferative compounds with significant activity against various cancer cell types, indicating their potential in cancer therapy (Greene et al., 2016).
properties
IUPAC Name |
1-(4-aminophenyl)-4-ethoxypyrrolidin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-2-16-12-8-14(7-11(12)15)10-5-3-9(13)4-6-10/h3-6,11-12,15H,2,7-8,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOADHVBVRIJGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1O)C2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














